(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
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Overview
Description
The compound (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a complex organic molecule that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano-Pyrazole Core: This can be achieved through a cyclization reaction involving a suitable pyrazole precursor and a pyran derivative under acidic or basic conditions.
Introduction of the 6-Methylpyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a 6-methylpyridin-2-yl halide reacts with the pyrano-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the pyridine ring could yield a variety of functionalized derivatives.
Scientific Research Applications
(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- 2-Bromo-6-methylpyridine
- Indole derivatives
Uniqueness
(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol: is unique due to its combination of a pyrano-pyrazole core with a 6-methylpyridin-2-yl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[2-[(6-methylpyridin-2-yl)methyl]-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-3-2-4-12(15-10)8-17-7-11-5-6-19-13(9-18)14(11)16-17/h2-4,7,13,18H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYNSSOEMRHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=C3CCOC(C3=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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